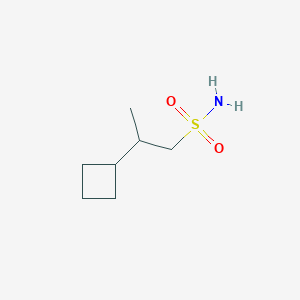
2-Cyclobutylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cyclobutylpropane moiety. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base . For 2-Cyclobutylpropane-1-sulfonamide, the process may involve the following steps:
Preparation of Cyclobutylpropane: Cyclobutylpropane can be synthesized through the cyclization of suitable precursors under specific conditions.
Sulfonylation: The cyclobutylpropane is then reacted with sulfonyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of sulfonamides often employs efficient and environmentally friendly methods. One such method is the oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclobutylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under suitable conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
2-Cyclobutylpropane-1-sulfonamide has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Cyclobutylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit the synthesis of folic acid by acting as competitive antagonists of p-aminobenzoic acid (PABA). This inhibition disrupts the production of DNA in bacteria, leading to their bacteriostatic effect .
Comparación Con Compuestos Similares
Sulfenamides: Used in the synthesis of various organosulfur compounds and as vulcanization accelerators.
Sulfinamides: Employed in organic synthesis and as intermediates in the production of other sulfur-containing compounds.
Sulfonimidates: Utilized as precursors for polymers and drug candidates.
Uniqueness: 2-Cyclobutylpropane-1-sulfonamide stands out due to its unique cyclobutylpropane moiety, which imparts distinct chemical and biological properties compared to other sulfonamides. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
2-cyclobutylpropane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-6(5-11(8,9)10)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,8,9,10) |
Clave InChI |
KPBRCNBWVTVPLT-UHFFFAOYSA-N |
SMILES canónico |
CC(CS(=O)(=O)N)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
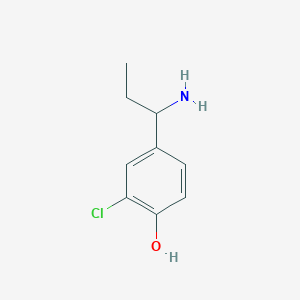
![2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15241810.png)

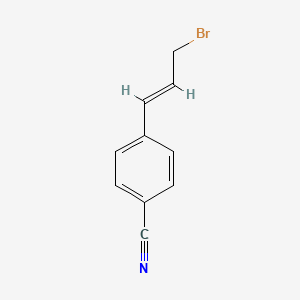

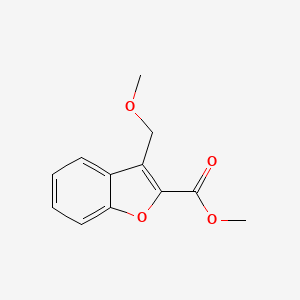
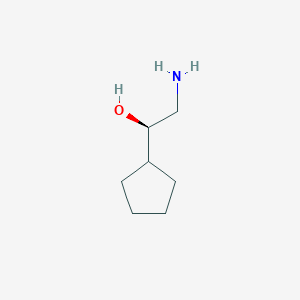
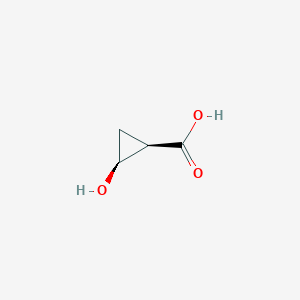
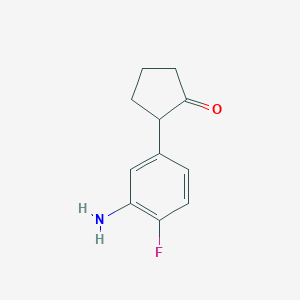
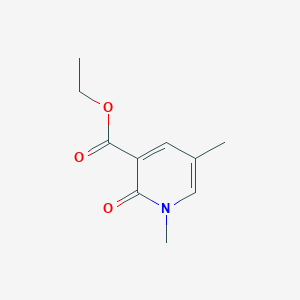
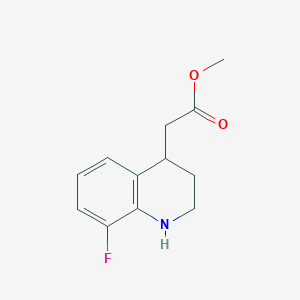
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane](/img/structure/B15241875.png)
